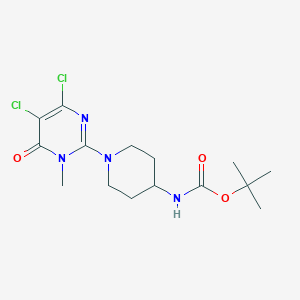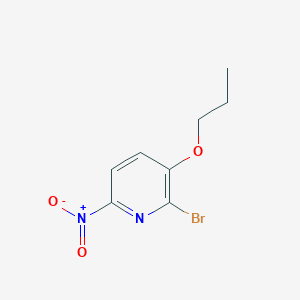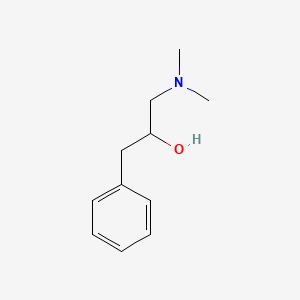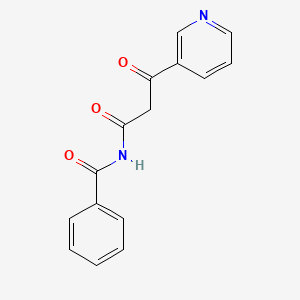
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO5 It is characterized by a benzoic acid core substituted with a methoxy group and a morpholinoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxy-4-hydroxybenzoic acid.
Etherification: The hydroxy group is etherified using 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-methoxy-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a chemical reagent in various industrial processes.
作用機序
The exact mechanism of action of 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The morpholinoethoxy group may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar in structure but with a methyl group instead of a morpholinoethoxy group.
4-Methoxybenzoic acid: Lacks the morpholinoethoxy group, making it less complex.
3-Methoxy-4-(2-methylpropoxy)benzoic acid: Contains a methylpropoxy group instead of a morpholinoethoxy group.
Uniqueness
3-Methoxy-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties
特性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-18-13-10-11(14(16)17)2-3-12(13)20-9-6-15-4-7-19-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
InChIキー |
WESFOKVXHFMNIB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)



![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
